1,4-Bis(trimethylsilyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83188-11-8 |
|---|---|
Molecular Formula |
C14H23NSi2 |
Molecular Weight |
261.51 g/mol |
IUPAC Name |
trimethyl-(1-trimethylsilylindol-4-yl)silane |
InChI |
InChI=1S/C14H23NSi2/c1-16(2,3)14-9-7-8-13-12(14)10-11-15(13)17(4,5)6/h7-11H,1-6H3 |
InChI Key |
YHNLXIZTRTWMSO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC2=C1C=CN2[Si](C)(C)C |
Origin of Product |
United States |
Methodologies for the Synthesis of 1,4 Bis Trimethylsilyl 1h Indole
Direct Silylation Approaches
Direct silylation offers an efficient route to silylated indoles by avoiding the need for pre-functionalized starting materials. These methods can be broadly categorized into sequential silylation and metal-catalyzed dehydrogenative silylation.
Sequential Silylation Protocols
One of the established methods for the preparation of 1,4-Bis(trimethylsilyl)-1H-indole involves a sequential silylation procedure. This approach typically begins with the N-silylation of the indole (B1671886) ring, followed by a second silylation at the C4 position.
A notable example involves the reaction of either indole or 1-(trimethylsilyl)indole with lithium and chlorotrimethylsilane (B32843), followed by treatment with 1,4-benzoquinone (B44022). This sequence has been reported to yield this compound in yields of 50% and 55%, respectively. researchgate.net The initial step involves the deprotonation of the indole nitrogen, followed by quenching with chlorotrimethylsilane to afford the N-silylated intermediate. The subsequent C4-silylation is achieved through a process that utilizes lithium and a second equivalent of chlorotrimethylsilane, with 1,4-benzoquinone playing a crucial role in the reaction outcome.
| Starting Material | Reagents | Product | Yield (%) |
| Indole | 1. Li, ClSi(CH₃)₃2. 1,4-Benzoquinone | This compound | 50 |
| 1-(trimethylsilyl)indole | 1. Li, ClSi(CH₃)₃2. 1,4-Benzoquinone | This compound | 55 |
Metal-Catalyzed Dehydrogenative Silylation Strategies
Metal-catalyzed dehydrogenative silylation has emerged as a powerful and atom-economical method for the formation of carbon-silicon and nitrogen-silicon bonds. sciengine.com This approach involves the direct coupling of a C-H or N-H bond with a hydrosilane, releasing dihydrogen as the only byproduct. Various transition metals, including palladium, ruthenium, rhodium, and zinc, have been successfully employed to catalyze the silylation of indoles. sciengine.comacs.org
Palladium-Catalyzed Silylation (e.g., C7-H regioselective methods)
Palladium catalysts are well-known for their ability to facilitate a wide range of cross-coupling reactions, including C-H activation and silylation. While direct C4-silylation of indole using palladium is less common, methods for regioselective silylation at other positions of the indole ring have been developed. For instance, palladium-catalyzed C-H arylation of indoles at the C7 position has been achieved with high selectivity using a phosphinoyl directing group and a pyridine-type ligand. nih.gov This highlights the potential for directing group strategies to control the regioselectivity of palladium-catalyzed C-H functionalization of indoles.
More specifically, an efficient palladium-catalyzed C-H silylation of 1-(2-iodophenyl)-1H-indoles has been developed using Pd(OAc)₂ as the catalyst and hexamethyldisilane (B74624) as the trimethylsilyl (B98337) source. nih.gov This intramolecular C-H activation process demonstrates good functional group tolerance. nih.gov
Ruthenium-Catalyzed C2-H Silylation
Ruthenium catalysts have proven effective for the regioselective silylation of indoles, particularly at the C2 position. An efficient ruthenium-catalyzed oxidative coupling of indoles with various alkenes at the C2-position has been reported, employing an N,N-dimethylcarbamoyl moiety as a directing group. nih.gov This catalytic reaction proceeds with excellent regio- and stereoselectivity. nih.gov Furthermore, ruthenium complexes have been utilized for the C-H arylation at the C2 position of indoles. researchgate.net The development of ruthenium-catalyzed sequential hydrosilylation/C-H silylation of allyl-indoles has also led to the synthesis of six-membered indole silacycles. acs.org
Rhodium-Catalyzed N-Silylation
Rhodium complexes have been effectively used for the N-silylation of indoles. In the presence of rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) and tetra-n-butylammonium tungstate (B81510) (TBA₂WO₄), the N-silylation of indole derivatives with hydrosilanes proceeds efficiently to give the corresponding N-silylated indoles in high yields. rsc.orgrsc.org This method is notable for its high efficiency, with the N-silylation of indole with triethylsilane in the presence of 1 mol% Rh₂(OAc)₄ and 2 mol% TBA₂WO₄ at 50°C for 2 hours yielding the N-silylated product in over 99% yield. rsc.org Importantly, no C2- or C3-silylated byproducts are observed under these conditions. rsc.org The reaction is believed to proceed through an ionic silylation mechanism. rsc.org
Zinc-Catalyzed Dehydrogenative Silylation
A unique Lewis acid/base system composed of zinc triflate and pyridine (B92270) has been identified as an effective catalyst for the dehydrogenative N-silylation of indoles. acs.orgacs.org This catalytic system, when employed in a nitrile medium, facilitates the reaction between a variety of indoles and hydrosilanes, affording diverse N-silylindoles in high to excellent yields. acs.orgacs.org Mechanistic studies, including kinetic isotope effect experiments, have indicated that the rate-determining step of this reaction involves the cleavage of the indolyl–H bond. acs.org Furthermore, this zinc-pyridine system is also applicable to the C-silylation of indoles when the nitrogen atom is already substituted. acs.org
| Catalyst System | Substrate | Silylation Position | Key Features |
| Palladium(II) acetate/Phosphinoyl directing group | Indoles | C7 | High regioselectivity for C-H arylation, adaptable for silylation. nih.gov |
| Palladium(II) acetate/Hexamethyldisilane | 1-(2-Iodophenyl)-1H-indoles | C2 | Intramolecular C-H activation. nih.gov |
| Ruthenium(II) complex/N,N-dimethylcarbamoyl directing group | Indoles | C2 | Excellent regio- and stereoselectivity for alkenylation. nih.gov |
| Rhodium(II) acetate/Tetra-n-butylammonium tungstate | Indoles | N | High yields, no C-silylation byproducts. rsc.orgrsc.org |
| Zinc triflate/Pyridine | Indoles | N or C | Effective for both N-H and C-H silylation. acs.orgacs.org |
Copper-Catalyzed Silylation
Copper-catalyzed reactions represent a valuable tool for the formation of carbon-silicon bonds. In the context of indole chemistry, copper catalysts can facilitate the direct C-H silylation of the indole ring. While direct copper-catalyzed synthesis of this compound is not extensively documented, related copper-catalyzed C3-chalcogenylation and C3-arylation of indoles have been reported, highlighting the potential of copper catalysis in functionalizing the indole core. nih.govnih.gov For instance, copper(II) bromide has been used to catalyze the direct C3 chalcogenylation of indoles. nih.gov Similarly, copper-catalyzed C3-arylation of indoles using triarylbismuth bis(trifluoroacetate) reagents has been demonstrated. nih.gov These examples suggest the feasibility of developing a copper-catalyzed C4 silylation method.
Transition-Metal-Free Silylation Methods
Recent advancements in organic synthesis have focused on the development of transition-metal-free reactions to avoid the cost and potential toxicity associated with metal catalysts. Several such methods have been successfully applied to the silylation of indoles.
Silyl (B83357) Anion Addition: The use of silyl anions provides a direct route to silylated compounds. For example, potassium bis(trimethylsilyl)amide (KHMDS) has been employed as a catalyst for the C-H silylation of terminal alkynes with bis(trimethylsilyl)acetylene, showcasing the utility of silyl amides in promoting silylation reactions. chemistryviews.org This type of catalysis could potentially be adapted for the silylation of the indole nucleus.
Alkali Metal Catalysis: Alkali metals can catalyze hydrosilylation reactions. For instance, the alkali-metal silyl [K(L)SiPh3] has been shown to catalyze the hydrosilylation of activated C=C double bonds. acs.org
Borane (B79455) Catalysis: Borane catalysts, particularly tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), have emerged as powerful tools for C-H silylation. rsc.orgrsc.orgacs.org B(C6F5)3 can catalyze the direct C-H silylation of electron-rich aromatic compounds with hydrosilanes under mild, neutral conditions without the need for a hydrogen acceptor. acs.org This method has been applied to the C3-silylation of indoles with high yields. rsc.orgacs.org The reaction is believed to proceed through the formation of a frustrated Lewis pair (FLP) between the borane and the silane (B1218182). jyu.fi
| Catalyst | Substrate | Silylating Agent | Product | Yield (%) | Reference |
| B(C6F5)3 | Indole | Hydrosilane | C3-silylated indole | up to 99 | rsc.orgacs.org |
| KHMDS | Terminal alkyne | Bis(trimethylsilyl)acetylene | Trimethylsilylated acetylene (B1199291) | up to 96 | chemistryviews.org |
Lewis Acid-Promoted Silylation Mechanisms
Lewis acids play a crucial role in activating substrates for silylation reactions. Tris(pentafluorophenyl)borane (B(C6F5)3) and tris(pentafluorophenyl)aluminum (Al(C6F5)3) are prominent examples of strong Lewis acids that can promote the silylation of indoles. acs.orgresearchgate.netnih.gov
The mechanism of B(C6F5)3-catalyzed C-H silylation of indole is thought to involve the activation of the silane through hydride abstraction by the borane, generating a highly electrophilic silylium (B1239981) species. researchgate.netacs.org This silylium species then attacks the electron-rich indole ring, typically at the C3 position, followed by regeneration of the borane catalyst. acs.orgnih.govnih.govacs.org The regioselectivity of the silylation can be influenced by the substituents on the indole ring and the reaction conditions. acs.org The use of B(C6F5)3 has been shown to be effective for the C3-alkylation of indoles as well, proceeding through a similar hydride abstraction mechanism. nih.govacs.org
Computational studies have provided further insight into the mechanism, supporting the role of the Lewis acid in activating the silane and facilitating the electrophilic attack on the indole. researchgate.net
Directed Lithiation and Subsequent Silylation
Directed lithiation is a powerful strategy for achieving regioselective functionalization of aromatic and heteroaromatic compounds. This approach involves the use of a directing group to position a metalating agent (typically an organolithium reagent) at a specific site on the molecule, followed by quenching with an electrophile.
Regioselective C4-Lithiation of N-Silyl Indoles
The synthesis of this compound can be achieved through a directed lithiation approach. Starting with 1-(trimethylsilyl)indole, sequential treatment with lithium and chlorotrimethylsilane, followed by reaction with 1,4-benzoquinone, has been reported to produce 1,4-bis(trimethylsilyl)indole in 55% yield. researchgate.net This method highlights the ability of the N-silyl group to direct functionalization to the C4 position.
Regioselective C7-Lithiation of Indole Derivatives
While C4-lithiation is key for the synthesis of the target compound, it is noteworthy that directing groups can also facilitate lithiation at the C7 position of the indole ring. For example, an N-PcHx2 directing group has been used to achieve rhodium-catalyzed C7 arylation of indoles. nih.gov Similarly, an iridium-catalyzed, silyl-directed C-H borylation at the C7 position of indoles has been developed. nih.gov These methods underscore the versatility of directing groups in controlling the site of functionalization on the indole nucleus. nih.govacs.org
Electrophilic Trapping with Trimethylsilyl Chloride
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 1-(trimethylsilyl)indole | 1) Lithium, TMSCl; 2) 1,4-benzoquinone | 1,4-bis(trimethylsilyl)indole | 55 | researchgate.net |
| Indole | 1) Lithium, TMSCl; 2) 1,4-benzoquinone | 1,4-bis(trimethylsilyl)indole | 50 | researchgate.net |
Protecting Group Strategies and Related Silylation
The strategic use of protecting groups is fundamental in the multi-step synthesis of complex organic molecules. For the indole scaffold, the acidic N-H proton often interferes with desired reactions at other sites, necessitating its temporary protection. Silyl groups are among the most common and versatile protecting groups employed for this purpose. tcichemicals.com
N-Silylation as a Protecting Group for Indole Nitrogen
The protection of the indole nitrogen as a silyl derivative is a widely used strategy to increase solubility in organic solvents, prevent unwanted N-functionalization, and facilitate reactions such as lithiation at the C2 position. The trimethylsilyl (TMS) group is a particularly common choice due to its ease of introduction and removal. wikipedia.org
The silylation of the indole nitrogen is typically achieved by treating the indole with a silylating agent in the presence of a base. Common reagents include trimethylsilyl chloride (TMSCl), which requires a base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct, and bis(trimethylsilyl)acetamide (BSA), which offers milder conditions. wikipedia.org The resulting N-Si bond is generally stable to non-aqueous and non-acidic conditions but can be readily cleaved by sources of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), or by acidic hydrolysis. wikipedia.orgorganic-chemistry.org
The stability and utility of silyl protecting groups can be tuned by altering the steric bulk of the alkyl substituents on the silicon atom. While TMS is useful for short-term protection, bulkier groups like triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) offer significantly greater stability. tcichemicals.comorganic-chemistry.org For instance, the TBDMS group is approximately 10,000 times more stable towards hydrolysis than the TMS group. organic-chemistry.org This tunable stability allows for orthogonal deprotection strategies in the synthesis of complex molecules. acs.org
| Silyl Group | Common Reagent(s) | Key Characteristics | Deprotection Conditions |
| TMS (Trimethylsilyl) | TMSCl, BSA | Low steric bulk, highly volatile, labile. wikipedia.org | Mild acid/base, fluoride ions (TBAF), alcoholysis. wikipedia.org |
| TES (Triethylsilyl) | TESCl, TESOTf | More stable than TMS. | Acid, fluoride ions. |
| TBDMS/TBS (tert-Butyldimethylsilyl) | TBDMSCl, TBDMSOTf | ~10⁴ times more stable than TMS; robust. organic-chemistry.org | Stronger acid, fluoride ions (TBAF). organic-chemistry.org |
| TIPS (Triisopropylsilyl) | TIPSCl, TIPSOTf | Very bulky, highly stable to hydrolysis. tcichemicals.com | Fluoride ions (TBAF, HF). acs.org |
Selective Silylation of Other Reactive Sites within Indole Scaffolds
The synthesis of this compound requires the selective introduction of a second TMS group at the C4 position of the indole ring. This is a significant challenge due to the inherent reactivity patterns of the indole nucleus. The most nucleophilic position is C3, making it the primary site for electrophilic substitution, while C2 is the most acidic carbon, often targeted by deprotonation-substitution sequences after N-protection. acs.org
Functionalization of the carbocyclic ring, particularly at the C4 position, is less straightforward and typically requires specialized strategies to overcome the innate reactivity of the pyrrole (B145914) ring. rsc.org Direct C-H silylation at C4 is rare. Modern approaches to C4 functionalization often rely on transition-metal-catalyzed C-H activation, which uses a directing group to guide the metal to the desired position. rsc.orgacs.org
A plausible, though not commonly reported, pathway to achieve the 1,4-disubstituted pattern would involve a multi-step sequence:
Starting Material Selection : One might begin with a pre-functionalized indole, such as 4-bromoindole (B15604) or 4-nitroindole. acs.org
N-Protection : The indole nitrogen would first be protected with a bulky and robust silyl group, for instance, TIPS, to ensure its stability during subsequent steps. acs.org
Directed Metalation/Coupling : For a 4-bromoindole starting material, a halogen-metal exchange (e.g., using n-butyllithium) would generate a C4-lithio species, which could then be quenched with an electrophilic silicon source like TMSCl.
Protecting Group Exchange : Finally, the initial N-TIPS group could be removed and replaced with an N-TMS group to yield the target compound.
Recent advances have demonstrated that transient directing groups can facilitate Pd-catalyzed alkynylation at the C4 position, establishing a precedent for selective C4-functionalization that could potentially be adapted for silylation. acs.org The use of an electron-withdrawing protecting group on the indole nitrogen can also favor reactions on the benzene (B151609) ring by decreasing the nucleophilicity of the C3 position. beilstein-journals.org
| Indole Position | Relative Reactivity | Common Functionalization Strategy |
| N1 | Acidic proton (pKa ≈ 17) | Deprotonation followed by alkylation, acylation, or silylation. tcichemicals.com |
| C3 | Most nucleophilic carbon | Electrophilic substitution (e.g., Vilsmeier-Haack, Mannich). |
| C2 | Most acidic carbon | N-protection followed by lithiation and reaction with electrophiles. acs.org |
| C4 | Less reactive (benzene ring) | Directed C-H activation or starting from pre-functionalized indoles. rsc.orgacs.org |
| C5, C6, C7 | Less reactive (benzene ring) | Electrophilic substitution (often requires harsh conditions or directing groups). |
Carbonylative Approaches in the Formation of Silylated Indoles
Carbonylation reactions, which introduce a carbonyl group into a molecule using carbon monoxide (CO) or a surrogate, represent a powerful method for synthesizing heterocyclic compounds, including indoles. beilstein-journals.orgnih.gov These reactions are often catalyzed by transition metals like palladium. nih.gov
While the carbonylative synthesis of the core indole scaffold is well-established, its application to produce specifically silylated indoles like this compound is not extensively documented. The primary strategies involve the cyclization of substituted anilines. For example, the palladium-catalyzed carbonylative cyclization of 2-alkynylanilines is a versatile route to various indole derivatives. beilstein-journals.orgbeilstein-journals.org
Theoretically, if a silylated precursor, such as a trimethylsilyl-substituted 2-alkynylaniline, were subjected to these carbonylative conditions, a silylated indole could be formed. However, the success of such an approach would depend on the stability of the C-Si bond under the specific catalytic cycle and reaction conditions, which can involve high temperatures and various reagents. nih.gov Current literature on carbonylative indole synthesis primarily focuses on the introduction of carbonyl-containing functional groups (e.g., esters, amides, ketones) onto the indole ring rather than the direct formation of C-Si bonds. beilstein-journals.orgbeilstein-journals.orgnih.gov
Multi-Component Reactions for the Introduction of Silyl Moieties onto Indole Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all components, are highly valued for their efficiency and atom economy. acs.orgnih.gov Several MCRs have been developed for the synthesis of complex indole frameworks. rsc.org
The direct incorporation of silyl groups during an MCR to form an indole is an attractive but specific challenge. One notable example that utilizes a silicon-based reagent is the Ugi-tetrazole four-component reaction (UT-4CR). rug.nl This reaction can be followed by an acid-induced cyclization to generate a substituted indole. The UT-4CR employs an aniline (B41778), an isocyanide, an aldehyde, and trimethylsilyl azide (B81097) (TMSN₃), with the latter serving as the source for the tetrazole ring. rug.nl This demonstrates a pathway where a silicon-containing reagent is integral to an MCR that ultimately produces an indole scaffold.
Another innovative approach is the light-mediated "photo-click" reaction between acylsilanes and the N-H bond of indoles. nih.gov This process leads to the formation of stable, silylated N,O-acetals via a siloxycarbene intermediate. This reaction provides a highly efficient and atom-economic method for conjugating a silyl group to the indole nitrogen under mild conditions. nih.gov While this method functionalizes the nitrogen atom, it highlights how modern photochemical methods can be used to introduce silyl moieties onto the indole core.
| Reaction Name | Key Components | Silyl Reagent | Outcome |
| Ugi-Tetrazole / Cyclization | Aniline, Isocyanide, Aldehyde | Trimethylsilyl azide (TMSN₃) | Forms a tetrazole-substituted intermediate which can be cyclized to an indole. rug.nl |
| Photo Click Reaction | Indole, Acylsilane | Acylsilane (e.g., Aroylsilane) | N-H insertion to form a stable silylated N,O-acetal on the indole nitrogen. nih.gov |
Reactivity and Synthetic Transformations of 1,4 Bis Trimethylsilyl 1h Indole and Analogous Silylated Indole Systems
Selective Desilylation Reactions
The differential lability of the N-Si and C-Si bonds in silylated indoles is a key feature that allows for their sequential removal under specific reaction conditions. This selective deprotection is fundamental to unmasking reactive sites for subsequent functionalization.
Methanolysis for N-Desilylation
The N-trimethylsilyl group in 1,4-bis(trimethylsilyl)-1H-indole can be selectively cleaved through methanolysis. researchgate.net This process involves the treatment of the silylated indole (B1671886) with methanol (B129727), which leads to the protonation of the nitrogen atom and subsequent cleavage of the N-Si bond to yield 4-(trimethylsilyl)-1H-indole. researchgate.net This mild method leaves the more robust C-Si bond at the 4-position intact, providing a direct route to an indole with a free N-H and a silylated benzene (B151609) ring. researchgate.net
Fluoride-Mediated Desilylation (e.g., Tetrabutylammonium (B224687) Fluoride (B91410), Cesium Fluoride)
Fluoride ions are highly effective reagents for the cleavage of silicon-carbon and silicon-heteroatom bonds due to the high strength of the silicon-fluoride bond. epfl.ch Reagents such as tetrabutylammonium fluoride (TBAF) and cesium fluoride (CsF) are commonly employed for this purpose. epfl.chnih.gov
TBAF is a widely used fluoride source for desilylation reactions. stackexchange.comchemspider.com It can be used to cleave trimethylsilyl (B98337) groups from various substrates, including alkynes and indoles. stackexchange.comnih.gov In the context of silylated indoles, TBAF can effect the removal of both N-silyl and C-silyl groups, often requiring careful control of reaction conditions to achieve selectivity. nih.govnih.gov The basicity of TBAF can sometimes lead to side reactions, and buffering with acetic acid may be necessary to mitigate decomposition of sensitive substrates. chemspider.com
Cesium fluoride is another effective fluoride source for desilylation. epfl.chresearchgate.net It is less hygroscopic than other fluoride salts and can be used in anhydrous conditions, which is advantageous when working with water-sensitive intermediates. epfl.chresearchgate.net CsF has been shown to mediate the desilylation of silylated compounds, leading to the formation of reactive intermediates that can be trapped with electrophiles. epfl.ch In some cases, CsF supported on celite is used to improve handling and reactivity. researchgate.net
Table 1: Common Fluoride Reagents for Desilylation
| Reagent | Formula | Key Features |
| Tetrabutylammonium Fluoride | (C₄H₉)₄NF | Soluble in organic solvents, but can be basic. stackexchange.comchemspider.com |
| Cesium Fluoride | CsF | Less hygroscopic, suitable for anhydrous conditions. epfl.chresearchgate.net |
Protiodesilylation in Alkynyl and Indole Systems
Protiodesilylation, the replacement of a silyl (B83357) group with a proton, is a fundamental transformation in organosilicon chemistry. nih.gov This reaction can be achieved under various conditions, from mild base catalysis (e.g., K₂CO₃/MeOH) for labile silyl groups like trimethylsilyl, to stronger conditions for more robust groups. nih.gov
In alkynyl systems, the protiodesilylation of (trimethylsilyl)acetylene derivatives is a common method for generating terminal alkynes. nih.gov This process is often highly selective, allowing for the deprotection of a TMS-alkyne in the presence of other silyl groups. nih.gov The reaction of (trimethylsilyl)acetylene derivatives with potassium carbonate in methanol is a standard procedure for this transformation. nih.gov Silver(I) catalysis has also been reported for the chemoselective deprotection of 1-(trimethylsilyl)-1-alkynes. researchgate.net
In indole systems, protiodesilylation can occur under basic conditions. For instance, the reaction of indoles with 1-(halophenyl)-2-(trimethylsilyl)acetylenes under copper(I) catalysis can lead to the addition of the indole to the alkyne, followed by protiodesilylation of the trimethylsilyl group under the basic reaction conditions. nih.gov
Electrophilic Aromatic Substitution on Desilylated Intermediates (e.g., C-3 functionalization)
The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, with a strong preference for the C-3 position. nih.govic.ac.uk After selective N-desilylation of this compound to give 4-(trimethylsilyl)-1H-indole, the resulting N-unsubstituted indole is primed for electrophilic attack. researchgate.net
The C-3 position of 4-(trimethylsilyl)-1H-indole is highly nucleophilic and reacts with a variety of electrophiles to introduce functional groups at this site. researchgate.netrsc.org This allows for the synthesis of a wide range of 3-substituted-4-silylated indoles. The trimethylsilyl group at the 4-position generally does not interfere with this reactivity, acting as a stable spectator group during the C-3 functionalization. researchgate.net This strategy is valuable for building molecular complexity on the indole core while retaining a handle for further transformations at the 4-position. researchgate.netrsc.org
Directed Functionalization via Silyl Groups
Silyl groups can serve as more than just protecting groups; they can also direct the regioselectivity of subsequent reactions. This is particularly evident in the case of ipso substitution, where an electrophile replaces the silyl group itself.
C-4 Ipso Substitution Mediated by N-Silylation
A key synthetic utility of silylated indoles is the ability to direct electrophilic substitution to the C-4 position through an ipso-substitution mechanism. researchgate.net While electrophilic attack on indoles typically occurs at C-3, prior N-acylation of 4-(trimethylsilyl)indole dramatically alters this regioselectivity. researchgate.net
In 1-acetyl-4-(trimethylsilyl)indole, for example, reaction with electrophiles such as acetyl chloride, 2-chloropropanoyl chloride, or propenoyl chloride results in clean ipso-substitution at the C-4 position, replacing the trimethylsilyl group with the acyl group. researchgate.net This transformation is a powerful method for introducing substituents at the C-4 position of the indole ring, a position that is often difficult to functionalize directly. researchgate.netrsc.org The N-acetyl group is crucial for directing the electrophile to the C-4 position and facilitating the cleavage of the C-Si bond. researchgate.net This ipso-substitution provides a strategic route to 4-functionalized indoles, which are important building blocks for various complex natural products and pharmaceutical agents. researchgate.netnih.gov
Directed Ortho-Metalation and Subsequent Electrophilic Quenching (e.g., at C-4, C-7)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org In the context of indole chemistry, this method allows for the specific activation of C-H bonds at positions that are otherwise difficult to functionalize, such as C-4 and C-7. The principle of DoM relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org
For silylated indoles, the trimethylsilyl (TMS) group itself is not a strong DMG. However, other groups on the indole nucleus can serve this purpose. For instance, an N-pivaloyl group can direct metalation to the C-7 position. nih.gov Similarly, strategic placement of a directing group at the C-3 position can facilitate metalation at C-4. nih.gov Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce a wide range of substituents at the C-4 or C-7 position. wikipedia.orgbaranlab.org
Recent studies have highlighted innovative strategies for the site-selective functionalization of the indole benzene core. For example, installing an N-P(O)tBu₂ group on the indole nitrogen has been shown to direct C-7 arylation with palladium catalysts and C-6 arylation with copper catalysts. nih.gov Further, the combination of an N-pivaloyl group and a C-3 substituent can direct arylation to the C-5 and C-4 positions. nih.gov These methods provide efficient routes to variously substituted indoles.
A notable example involves the use of a removable directing group. An N-silyl group, in conjunction with a π-complexed Cr(CO)₃ fragment, can direct lithiation to the C-4 position. rsc.org Subsequent electrophilic trapping, decomplexation, and desilylation yield the C-4 substituted indole. rsc.org
The choice of the organolithium reagent and reaction conditions is crucial for the success of DoM. Bulky reagents like tert-butyllithium (B1211817) can sometimes be used to achieve higher regioselectivity. The subsequent electrophilic quench is typically fast and efficient, allowing for the introduction of various functional groups, including halogens, carbonyls, and alkyl groups.
Metal-Catalyzed Cross-Coupling Reactions of Silylated Indoles
Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Silylated indoles are versatile substrates in these reactions, offering unique advantages in terms of stability and reactivity.
Palladium-Catalyzed Cross-Coupling with Aryl Halides
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used for the synthesis of complex organic molecules. mdpi.com In the case of silylated indoles, these reactions provide a powerful tool for the introduction of aryl, vinyl, and alkynyl groups onto the indole scaffold.
The N-trimethylsilyl group in this compound can serve as a protecting group during these transformations. More importantly, the C-4 trimethylsilyl group can be converted into a more reactive functionality, such as a boronic acid or a halide, which can then participate in cross-coupling reactions. For instance, palladium-catalyzed reactions of 1,1-diboronates with vinyl bromides have been shown to produce 1,4-dienes, showcasing the reactivity of boron-substituted intermediates. nih.gov
Suzuki-Miyaura Coupling Protocols for Silylated Indole Derivatives
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that involves the cross-coupling of an organoboron compound with an organohalide or triflate. libretexts.org This reaction is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. libretexts.orgnih.gov
For silylated indole derivatives, the Suzuki-Miyaura coupling provides an effective method for C-C bond formation. A silylated indole bearing a halogen or triflate at a specific position can be coupled with an aryl or vinyl boronic acid to introduce a new substituent. Conversely, a silylated indoleboronic acid can be coupled with an aryl or vinyl halide. The synthesis of indole-3-boronic esters has been achieved through a borylation reaction that occurs during a cyclization process. mdpi.com
The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, and base is critical for the efficiency of the reaction. libretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling with Indole Derivatives
| Indole Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 6-chloroindole | Phenylboronic acid | P1 precatalyst, K₃PO₄ | 6-phenylindole | 95 | nih.gov |
| 3-arylindazole | Aryl amine | Pd catalyst | N-aryl-3-arylindazole | 82 (over 2 steps) | nih.gov |
| Alkenyl bromo compound | 9-BBN derived borane (B79455) | Pd(0) catalyst | Coupled product | - | youtube.com |
Heck Cyclization Strategies Involving Silylated Indole Precursors
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene. acs.org Intramolecular Heck cyclizations are particularly useful for the synthesis of heterocyclic compounds, including indoles and oxindoles. nih.govrsc.org
Silylated indole precursors can be designed to undergo intramolecular Heck cyclization to form fused ring systems. For example, an N-allyl-2-haloaniline can cyclize to form a 3-methylindole. rsc.org The silyl group can act as a directing group or a removable protecting group in these reactions.
Recent developments have focused on domino Heck-silylation reactions. For instance, alkene-tethered carbamoyl (B1232498) chlorides can undergo a palladium-catalyzed domino Heck-disilylation or Heck-monosilylation with hexamethyldisilane (B74624) to produce a variety of silylated oxindoles. rsc.org These reactions often proceed under mild conditions and offer a direct route to functionalized oxindole (B195798) scaffolds. rsc.org
Ring-Opening Silylation Reactions of Indole Derivatives
While cyclization reactions are common for building the indole core, ring-opening reactions offer a unique strategy for the synthesis of functionalized anilines and phenols. A practical method for the ring-opening of various indoles and benzofurans involves a stereoselective silylation using (diphenyl-tert-butylsilyl)lithium. nih.gov This reaction proceeds without a transition-metal catalyst and affords ortho-β-silylvinylanilines or -phenols. nih.gov The mechanism involves the addition of a silyl anion followed by a stereoselective β-elimination. nih.gov
Another approach involves the ring-opening silylation of N-arylindoles triggered by silylboranes. rsc.org This dearomatization silylation is initiated by reductive activation with electron-rich silylboronic complexes and delivers silyl styrenes with high stereoselectivity. rsc.org
Under hydrothermal conditions, the ring-opening and hydrodenitrogenation of indole can be achieved using various supported metal catalysts. osti.gov Hydrogenation of indole to indoline (B122111) is the primary step, followed by ring-opening of indoline to form alkyl anilines. osti.gov Ruthenium-containing catalysts have shown high activity for both ring-opening and deamination. osti.gov
Cyclization Reactions Involving Silylated Indoles
Silylated indoles are valuable precursors in various cyclization reactions to construct more complex heterocyclic systems. The silyl groups can play multiple roles, including acting as a protecting group, a directing group, or a precursor to a reactive functional group.
One of the most common methods for indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. youtube.com While not directly involving a silylated indole, this reaction highlights the importance of cyclization in indole chemistry.
Palladium-catalyzed cyclization reactions are particularly prevalent. For example, 2-alkynylanilines can be cyclized to form 2-substituted indoles using a palladium catalyst. nih.gov The synthesis of these precursors often involves a Sonogashira coupling of an o-haloaniline with a terminal alkyne, which can be a silylated alkyne. mdpi.com
Intramolecular cyclizations of substituted indoles can lead to the formation of fused carbo- and heterocyclic ring systems. beilstein-journals.org For instance, SEAr-based intramolecular cyclizations of 3,5-unsubstituted, 4-substituted indoles can be highly regioselective, leading to either 3,4- or 4,5-fused ring systems depending on the substrate and reaction conditions. beilstein-journals.org
Furthermore, silylated indoles can participate in oxidation-intramolecular cyclization-elimination sequences. For example, N-substituted 2-alkenylanilines can be oxidized to an epoxide intermediate, which then undergoes acid-catalyzed cyclization and dehydration to furnish a C1-substituted indole derivative. mdpi.com
Intramolecular Metal-Catalyzed Cyclization for Heterocycle Formation (e.g., β-carbolines)
The synthesis of β-carbolines, a core structure in many biologically active alkaloids, can be achieved through various cyclization strategies. conicet.gov.arnih.gov While direct intramolecular cyclization of this compound for β-carboline synthesis is not extensively detailed in the provided context, the broader applicability of metal-catalyzed intramolecular cyclizations of silylated indole systems is a well-established synthetic tool. mdpi.comresearchgate.net
These reactions often involve the palladium-catalyzed cyclization of appropriately substituted indole precursors. mdpi.com For instance, the Pictet-Spengler reaction is a classic method for constructing the tetrahydro-β-carboline skeleton. researchgate.net More modern approaches utilize transition metal catalysts to effect the cyclization under milder conditions. researchgate.netresearchgate.net For example, gold-catalyzed cascade cyclizations of anilines bearing a diyne moiety can lead to the formation of fused indole systems, demonstrating the power of metal catalysis in constructing complex heterocyclic frameworks. nih.gov The synthesis of all four carboline regioisomers has been accomplished through a photostimulated SRN1 cyclization of anilinohalopyridines, offering a complementary approach to metal-catalyzed methods. conicet.gov.ar
A notable example of a metal-free approach is the microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles, which provides access to the β-carboline motif. nih.govnih.gov This method highlights the diverse strategies available for the synthesis of these important heterocyclic compounds.
Formation of Fused Indole Systems
Silylated indoles are valuable precursors for the synthesis of fused indole systems, which are prevalent in natural products and pharmaceuticals. polimi.itrsc.org The silyl groups can direct cyclization reactions and can be readily removed in subsequent steps.
One approach involves the Zn(II)-catalyzed divergent synthesis of functionalized polycyclic indolines through formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes. polimi.it The substitution pattern on the indole substrate can act as a switch, directing the reaction towards different fused indoline scaffolds. polimi.it
Palladium catalysis is also a powerful tool for constructing fused indole skeletons. nih.gov For example, palladium-catalyzed intramolecular acetylene (B1199291) hydroarylation can be used to form 3,4-fused tricyclic indole derivatives. nih.gov Another strategy involves a palladium-catalyzed cascade process of ortho-amination and ipso-Heck cyclization of aryl iodides to furnish C3,C4-disubstituted indoles. nih.gov Furthermore, gold-catalyzed cascade cyclization of aniline (B41778) derivatives with a conjugated diyne moiety can produce indoles fused with a seven-membered ring. nih.gov
The following table summarizes different catalytic systems used for the formation of fused indole systems.
| Catalyst/Reagent | Reaction Type | Fused System | Ref. |
| Zn(II) | [4+2] and [3+2] cycloaddition | Polycyclic indolines | polimi.it |
| Palladium | Intramolecular acetylene hydroarylation | 3,4-fused tricyclic indoles | nih.gov |
| Palladium/Norbornene | Ortho-amination/ipso-Heck cyclization | C3,C4-disubstituted indoles | nih.gov |
| Gold | Cascade cyclization | Indole fused with seven-membered ring | nih.gov |
Utilization as Building Blocks for Complex Indole Frameworks
Precursors for Lysergic Acid Synthons
Lysergic acid is a prominent ergot alkaloid with a complex tetracyclic structure that has challenged synthetic chemists for decades. uniurb.itnih.gov this compound has been investigated as a key starting material in the synthesis of synthons for lysergic acid. The 4-trimethylsilyl group is particularly important as it allows for electrophilic substitution at the C-4 position, a crucial step in constructing the C and D rings of the lysergic acid core.
Early work demonstrated that 1,4-bis(trimethylsilyl)indole could be prepared from indole or 1-(trimethylsilyl)indole. researchgate.net Subsequent methanolysis provides 4-(trimethylsilyl)indole, which undergoes electrophilic attack at the C-3 position. However, acylation of the indole nitrogen allows for clean ipso-substitution at the C-4 position. researchgate.net Despite these advances, attempts to utilize this chemistry for a practical synthesis of 5-oxo-1,3,4,5-tetrahydrobenz[cd]indole, a key lysergic acid synthon, were hampered by low yields in some steps. researchgate.net
Intermediates for the Synthesis of Diverse 3,4-Disubstituted Indole Derivatives
The regioselective introduction of substituents at the C-3 and C-4 positions of the indole nucleus is a significant challenge in synthetic chemistry. Silylated indoles, including this compound, serve as valuable intermediates to address this challenge.
A notable method for the synthesis of C3,C4-disubstituted indoles involves a palladium/norbornene-catalyzed cascade reaction. nih.gov This process utilizes N-benzoyloxy allylamines as coupling partners with ortho-substituted aryl iodides. The reaction proceeds through an ortho-amination followed by an ipso-Heck cyclization to afford a variety of indole products. nih.gov This method demonstrates good functional group tolerance and can accommodate a removable protecting group on the indole nitrogen. nih.gov
Assembly of Bis-Indole Derivatives
Bis-indole alkaloids are a class of natural products with a wide range of biological activities. jchemlett.com The synthesis of bis-indole derivatives often involves the reaction of indoles with carbonyl compounds or other electrophiles. mdpi.comnih.govnih.gov Silylated indoles can play a role in these syntheses by controlling the regioselectivity of the reaction.
For instance, the reaction of acylsilanes with indoles can be controlled to produce either 1-hydroxy-bis(indolyl)methanes or 1-silyl-bis(indolyl)methanes. nih.gov A light-mediated coupling of acylsilanes with indoles provides stable silylated N,O-acetals in high yield. nih.gov Furthermore, a diversity-oriented synthesis starting from tosyl-protected tryptamine (B22526) can be controlled to produce 2,2′-bis(indolyl)methanes by using p-toluenesulfonic acid as a catalyst. rsc.org
The following table lists some examples of bis-indole derivatives synthesized from indole precursors.
| Bis-Indole Derivative | Synthetic Method | Ref. |
| 1-Hydroxy-bis(indolyl)methanes | Friedel–Crafts reaction of acylsilanes | nih.gov |
| 1-Silyl-bis(indolyl)methanes | Friedel–Crafts reaction of acylsilanes | nih.gov |
| Silylated N,O-acetals | Light-mediated coupling of acylsilanes | nih.gov |
| 2,2′-Bis(indolyl)methanes | p-TsOH·H₂O catalyzed reaction of tosyl-protected tryptamine | rsc.org |
Mechanistic Investigations and Computational Studies of Silylated Indole Chemistry
Elucidation of Reaction Pathways
The formation of silylated indoles can proceed through various reaction pathways, each with distinct intermediates and transition states. The specific mechanism is often influenced by the choice of catalyst, directing group, and reaction conditions.
Radical and Single-Electron Transfer Mechanisms in Silylation
Radical-based transformations have emerged as a powerful tool for C-H functionalization, including the silylation of indoles. researchgate.netresearchgate.net These reactions often involve the generation of a silyl (B83357) radical, which can then engage in a cascade of events leading to the desired silylated product.
One proposed pathway involves a single-electron transfer (SET) process. nih.govnih.gov In this scenario, a photocatalyst or a chemical oxidant can initiate the formation of a silyl radical from a suitable silicon source, such as tris(trimethylsilyl)silane. nih.gov This silyl radical can then add to the indole (B1671886) ring. The resulting radical intermediate can subsequently be oxidized and deprotonated to afford the silylated indole. The use of visible-light photoredox catalysis has proven particularly effective in generating silyl radicals under mild conditions. researchgate.net
Alternatively, a hydrogen atom transfer (HAT) mechanism can be operative. nih.gov In this process, a radical initiator abstracts a hydrogen atom from a hydrosilane, generating a silyl radical. This radical can then add to the indole nucleus.
Sigmatropic Rearrangements (e.g.,researchgate.netwikipedia.org-Brook Rearrangement)
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-system. wikipedia.org In the context of silylated indoles, the Brook rearrangement, a [1,n] migration of a silyl group from carbon to oxygen, is a relevant transformation. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com While the classic Brook rearrangement is a researchgate.netresearchgate.net-shift, analogous [1,n]-migrations are also known. wikipedia.orgorganic-chemistry.org
The driving force for the Brook rearrangement is the formation of a strong silicon-oxygen bond. organic-chemistry.org The reaction is typically initiated by deprotonation of a hydroxyl group, generating an alkoxide that attacks the silicon atom. wikipedia.orgorganic-chemistry.org This leads to a pentacoordinate silicon intermediate, which then rearranges to form a silyl ether and a carbanion. organic-chemistry.org The reverse reaction, known as the retro-Brook rearrangement, involves the migration of a silyl group from oxygen to carbon. organic-chemistry.org
While direct evidence for an researchgate.netwikipedia.org-Brook rearrangement in the synthesis of 1,4-bis(trimethylsilyl)-1H-indole is not prominently documented, the principles of sigmatropic shifts, including the related researchgate.netresearchgate.net-Claisen and Cope rearrangements, are fundamental in indole synthesis and functionalization. wikipedia.orgresearchgate.netmdpi.com
Role of Cyclopalladated Intermediates in Directed C-H Silylation
Transition metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis. For the selective silylation of indoles, particularly at the less reactive positions of the benzene (B151609) ring, directed C-H activation strategies are often employed. researchgate.net Palladium catalysis has been shown to be effective in this regard. researchgate.net
In these reactions, a directing group, often attached to the indole nitrogen, coordinates to the palladium catalyst. This brings the metal center in close proximity to a specific C-H bond, facilitating its cleavage and the formation of a cyclopalladated intermediate. researchgate.net This intermediate can then react with a silylating agent, such as a disilane (B73854) or a silyl halide, to form the C-Si bond and regenerate the active catalyst. The choice of directing group is critical for achieving high regioselectivity. For instance, a phosphinous amide directing group has been successfully used for the C7-silylation of indoles. researchgate.net
Density Functional Theory (DFT) Calculations
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms and predicting the outcomes of chemical reactions. researchgate.net In the realm of indole silylation, DFT calculations provide valuable insights into reaction energetics and selectivity. researchgate.netresearchgate.netnih.gov
Energy Profile Analysis of Silylation Reactions
DFT calculations can be used to map the potential energy surface of a reaction, identifying the energies of reactants, intermediates, transition states, and products. researchgate.net This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction pathway.
For example, DFT studies on the palladium-catalyzed C-H silylation of indoles have helped to elucidate the elementary steps of the catalytic cycle, including C-H activation, silylation, and reductive elimination. researchgate.net These calculations can reveal the rate-determining step of the reaction and provide a rationale for the observed reaction kinetics.
Similarly, DFT calculations have been employed to study metal-free silylation reactions. researchgate.net For instance, the mechanism of silylation catalyzed by frustrated Lewis pairs (FLPs) has been investigated using DFT, revealing the energetic profile of the C-H activation step. acs.org
| Reaction Step | Catalyst System | Calculated Parameter | Value (kcal/mol) | Reference |
| C-H Activation | Pd(OAc)₂ / P(t-Bu)₂ | Free Energy of Activation (C2-silylation) | 25.8 | researchgate.net |
| C-H Activation | Pd(OAc)₂ / P(t-Bu)₂ | Free Energy of Activation (C7-silylation) | 28.1 | researchgate.net |
| C-H Silylation | Al(C₆F₅)₃ (FLP) | Overall Reaction Energy | -5.4 | acs.org |
This table presents selected DFT-calculated energy values for key steps in indole silylation reactions. The values are illustrative and depend on the specific computational method and model system used.
Regioselectivity and Stereoselectivity Prediction in Silylation Processes
One of the key challenges in indole functionalization is controlling the regioselectivity. nih.govbeilstein-journals.org Indoles have multiple reactive sites, and predicting which site will be silylated is crucial for synthetic planning. DFT calculations can be a powerful tool for predicting and rationalizing the regioselectivity of silylation reactions. nih.govresearchgate.net
By calculating the activation energies for silylation at different positions of the indole ring, it is possible to predict the most likely site of reaction. researchgate.net For instance, in palladium-catalyzed C-H silylation, DFT can help to understand how the directing group controls the regioselectivity by favoring the formation of one cyclopalladated intermediate over others.
In cases where new stereocenters are formed, DFT can also be used to predict the stereoselectivity of the reaction. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the preferred stereochemical outcome can be determined.
| Indole Position | Silylating Agent | Catalyst | Predicted Major Regioisomer | Computational Method | Reference |
| C3 | Ph₂SiH₂ | B(C₆F₅)₃ | C3 | DFT | researchgate.net |
| C7 | HSiMe₂SiMe₂Ph | Pd(OAc)₂ / P(t-Bu)₂ | C7 | DFT | researchgate.net |
| C2 | Et₃SiH | [Ir(cod)Cl]₂ / dtbpy | C2 | DFT | acs.org |
This table summarizes the predicted regioselectivity of indole silylation under different reaction conditions, as determined by DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Further experimental and computational research focused specifically on this compound is necessary to provide the detailed insights and data requested.
Therefore, it is not possible to generate an article with the requested scientifically accurate, data-driven content and interactive tables for each specified subsection. Providing hypothetical or extrapolated data from related but different compounds would not adhere to the strict requirement of focusing solely on this compound and maintaining scientific accuracy based on sourced findings.
Advanced Spectroscopic and Analytical Methodologies for Characterization of Silylated Indoles
Vibrational Spectroscopy
Vibrational spectroscopy techniques are invaluable for the identification of functional groups within a molecule.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, allowing for the identification of functional groups.
While a specific FT-IR spectrum for 1,4-Bis(trimethylsilyl)-1H-indole is not published, the expected characteristic absorption bands can be predicted based on its structure and comparison with the spectrum of indole (B1671886). researchgate.net The silylation of the indole N-H group would lead to the disappearance of the characteristic N-H stretching vibration, which in indole appears around 3400 cm⁻¹. researchgate.net The presence of the trimethylsilyl (B98337) groups would introduce strong new bands.
The table below summarizes the predicted key FT-IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2955, ~2897 | C-H stretch | -CH₃ in Si(CH₃)₃ |
| ~1250 | Si-C stretch | Si-CH₃ |
| ~840 | Si-C stretch | Si-(CH₃)₃ |
| ~1600-1450 | C=C stretch | Aromatic ring |
| ~740 | C-H bend | Aromatic ring |
This table presents predicted values based on characteristic vibrational frequencies of functional groups.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The indole ring system is a well-known chromophore that absorbs UV radiation. The absorption spectrum of indole exhibits two main absorption bands, a stronger band (¹La) around 260-270 nm and a weaker, more structured band (¹Lb) at longer wavelengths, around 280-290 nm. nih.govchemrxiv.org
The introduction of trimethylsilyl groups at the 1- and 4-positions of the indole ring is expected to cause a shift in these absorption bands. The trimethylsilyl group is generally considered to be an electron-donating group through hyperconjugation and can also have steric effects. Substitution at the 4-position of the indole ring has been shown to have a significant effect on the electronic transition dipole moments of the indole chromophore. nih.gov It is anticipated that the silylation would lead to a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. However, without experimental data for this compound, the exact positions of the absorption maxima remain predictive.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For indole and its derivatives, the UV-Vis spectrum is characterized by two main absorption bands, often referred to as the 1La and 1Lb bands. rsc.org The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring.
The introduction of trimethylsilyl groups, as in This compound , is expected to influence the electronic structure and thus the UV-Vis absorption spectrum. The silicon atom can affect the π-electron system of the indole ring through σ-π conjugation. Generally, substitution at the 4-position of the indole ring has been shown to have a significant effect on the electronic transition dipole moments of the indole chromophore. nih.gov This can lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).
For context, a generalized table of expected electronic transitions in indole derivatives is provided below. The specific values for This compound would require experimental determination.
| Electronic Transition | Typical Wavelength Range (nm) for Indoles | Nature of Transition |
| 1La | 260-290 | π → π |
| 1Lb | 280-300 | π → π |
This table represents typical values for the indole chromophore; specific values for this compound are not available.
Emerging Research Directions and Future Perspectives for 1,4 Bis Trimethylsilyl 1h Indole Chemistry
Development of Novel Catalytic Systems for Enhanced Regioselective Silylation
The synthesis of 1,4-bis(trimethylsilyl)-1H-indole and its C4-silylated congeners relies on precise control of regioselectivity. While initial methods involved sequential lithiation and quenching, current research is focused on developing sophisticated catalytic systems for direct C–H silylation, particularly at the challenging C4 position.
Transition-metal catalysis is at the forefront of this effort. Ruthenium-based catalysts, in particular, have shown significant promise. For instance, systems like [RuCl2(p-cymene)]2 can catalyze the direct C–H silylation of indoles. acs.org Recent studies have explored various ruthenium catalysts, finding that RuHCl(CO)(PPh3)3 is highly effective for sequential hydrosilylation and C–H silylation to produce six-membered indole (B1671886) silacycles. acs.org This work highlights the tunability of ruthenium catalysts for specific silylation outcomes. Further research aims to develop catalysts that can directly and selectively install a silyl (B83357) group at the C4 position of an N-H or N-protected indole, bypassing the need for stoichiometric strong bases.
Table 1: Comparison of Catalytic Systems for Regioselective Indole Functionalization
| Catalyst System | Target Position | Reaction Type | Key Features |
|---|---|---|---|
RuHCl(CO)(PPh3)3 |
C7 (via cyclization) | Sequential Hydrosilylation/C–H Silylation | Forms six-membered indole silacycles; good functional group tolerance. acs.org |
[RuCl2(p-cymene)]2 / AgSbF6 |
C2 | C-H Arylation | Effective in water as a sustainable solvent. nih.govmdpi.com |
| Pd(OAc)2 / C3-Directing Group | C4 | C-H Fluoroalkylation | Enables exclusive C4 functionalization with a removable DG. rsc.org |
| Pd or Cu / N-P(O)tBu2 Directing Group | C4, C5, C6, C7 | C-H Arylation, Silylation, etc. | Versatile DG allows access to all benzenoid positions. acs.orgacs.orgnih.gov |
Exploration of New Reactivity Modes for Bis-silylated Indoles in Complex Transformations
The dual silylation in this compound offers a unique platform for exploring novel reactivity. The trimethylsilyl (B98337) groups serve as more than just protecting groups; they are versatile functional handles that can be selectively manipulated.
One key area of exploration is the selective cleavage and subsequent functionalization of the C4-silyl group. This group can undergo clean ipso-substitution, where the silyl group is replaced by an electrophile. This reactivity allows the C4 position to act as a nucleophilic site, a reversal of the indole's typical electronic character. This "umpolung" reactivity is particularly valuable for installing substituents that are difficult to introduce via standard electrophilic aromatic substitution. nih.gov
Furthermore, the C4-silyl group can be transformed into other functionalities, such as boronic esters or triflates. These transformations open the door to a wide range of cross-coupling reactions. For example, converting the C4-silyl group to a triflate allows for the generation of highly reactive indolyne intermediates under mild, fluoride-mediated conditions. nih.gov These indolynes can then be trapped with various reagents, providing access to a diverse array of uniquely substituted indoles that would be challenging to synthesize otherwise. nih.govacs.org
Future research will likely focus on expanding the repertoire of transformations involving the C-Si bonds. This includes developing new catalytic methods for ipso-functionalization with a broader range of electrophiles and exploring cascade reactions where both the N1 and C4 silyl groups are sequentially or orthogonally manipulated in a single pot to build molecular complexity rapidly. The development of palladium/norbornene cooperative catalysis for cascade reactions involving ipso-Heck cyclization to form C3,C4-disubstituted indoles showcases the potential of such complex transformations. nih.gov
Application in Advanced Materials Science (e.g., organic optoelectronic materials)
The indole scaffold is a privileged structure in materials science due to its electron-rich nature and rigid framework. Functionalization with organosilicon groups, as in this compound, can enhance solubility, stability, and processability, while also modulating the electronic properties of the resulting materials.
An emerging application is in the field of organic optoelectronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.orgacs.org While direct applications of this compound are still developing, related functionalized indoles are proving their worth. For instance, a new class of π-expanded indoloindolizines, which merge indole and indolizine (B1195054) moieties, has been designed for organic electronics. chemrxiv.orgchemrxiv.org These materials exhibit vivid fluorescence and enhanced stability, and their synthesis provides a platform where silylated indole precursors could be instrumental for creating a wide range of derivatives with fine-tuned HOMO-LUMO gaps. acs.orgacs.orgchemrxiv.orgchemrxiv.org The synthesis of these complex aromatic systems often relies on building blocks that can be selectively functionalized, a role for which silylated indoles are well-suited.
The silyl groups can also serve as reactive handles for polymerization or for grafting indole units onto polymer backbones. This could lead to the development of new conductive polymers, sensors, or materials with tailored optical properties. The future in this area involves designing and synthesizing novel indole-based monomers from precursors like this compound and exploring their incorporation into advanced materials for applications ranging from flexible displays to solar cells.
Table 2: Potential Applications of Indole Derivatives in Materials Science
| Material Class | Potential Application | Role of Silylated Indole Precursor |
|---|---|---|
| π-Expanded Indoloindolizines | Organic Field-Effect Transistors (OFETs), OLEDs | Serves as a key building block for creating tunable, stable polycyclic aromatic compounds. acs.orgacs.orgchemrxiv.orgchemrxiv.org |
| Organoboron Indole Complexes | Red OLEDs | Precursor for creating π-conjugated fused-ring skeletons with specific emission properties. |
| Functionalized Polymers | Conductive Polymers, Sensors | Acts as a monomer or grafting unit for incorporating photoactive indole moieties. |
Advanced Synthetic Strategies for Complex Indole Alkaloid Scaffolds
Indole alkaloids represent a vast and structurally diverse class of natural products with significant biological activities. The synthesis of these complex molecules is a major driver of innovation in organic chemistry. This compound and related C4-functionalized indoles are powerful synthons for tackling these challenging targets, especially for alkaloids bearing substitution on the benzene (B151609) portion of the indole ring.
One prominent target is lysergic acid, the core of ergot alkaloids. The C4-substituted nature of lysergic acid makes its synthesis notoriously difficult. Strategies utilizing C4-functionalized indoles are central to modern synthetic efforts. oregonstate.edu While early attempts to use 1,4-bis(trimethylsilyl)indole chemistry towards a lysergic acid synthon were hampered by low yields, the principle remains valid. More recent successful syntheses have employed related strategies, such as a Diels-Alder approach to construct the C4-substituted indoline (B122111) core or palladium-catalyzed domino cyclizations. oregonstate.edunih.gov A concise, six-step synthesis of lysergic acid highlights the power of using functionalized indole and pyridine (B92270) precursors to rapidly construct the ergoline (B1233604) core. nsf.govyoutube.com
The Aspidosperma family of alkaloids is another area where C-H functionalization strategies, for which silylated indoles are key, are making an impact. nih.govnih.gov The development of methods for late-stage functionalization of the indole ring allows for the synthesis of diverse analogues from common, naturally abundant precursors, facilitating structure-activity relationship studies. nih.govmit.eduacs.orgmit.edu
Future directions will involve leveraging the unique reactivity of C4-silylated indoles to devise more convergent and efficient total syntheses. This includes using the silyl group to orchestrate complex cyclizations and cascade reactions, ultimately shortening synthetic routes to these valuable natural products and their analogues. nih.gov
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
Modern chemical synthesis is increasingly focused on sustainability, efficiency, and safety. Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages in these areas. nih.govucsb.edunih.gov The synthesis and manipulation of organometallic intermediates and highly reactive species, often involved in the chemistry of this compound, can be performed more safely and with greater control in flow systems. epa.govmtroyal.caresearchgate.net
Flow technology is particularly well-suited for indole synthesis and functionalization. nih.gov Reactions that require high temperatures and pressures, such as certain catalytic C-H activation or cyclization steps, can be conducted safely in sealed flow reactors, often with dramatically reduced reaction times. nih.govuc.pt For example, the Fischer indole synthesis and reductive cyclizations of nitro compounds have been significantly intensified using flow systems. nih.govresearchgate.net
Integrating the synthesis of silylated indoles and their subsequent transformations into flow processes is a key future direction. A multi-step flow system could potentially handle the initial silylation, a subsequent ipso-substitution or cross-coupling reaction, and even purification through in-line scavenging cartridges. uc.pt This would create a highly streamlined, automated process for generating diverse indole derivatives. Such methodologies not only improve efficiency and safety but also align with the principles of green chemistry by minimizing solvent waste and energy consumption. ucsb.eduepa.gov
Further Refinements in Computational Modeling for Predictive Chemical Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. In the context of this compound chemistry, computational modeling is crucial for rationalizing and predicting the regioselectivity of its reactions.
One of the most powerful applications has been in studying the formation and reactivity of indolynes derived from silylated precursors. nih.govacs.org Computational models can accurately predict the relative energies of different transition states, explaining why nucleophilic addition to an unsymmetrical indolyne occurs at one position over another. These distortion-interaction analyses provide a predictive model that can guide the design of new substrates and reactions with enhanced regioselectivity. nih.govacs.orgresearchgate.net
DFT calculations are also used to elucidate the mechanisms of catalytic C–H functionalization reactions. researchgate.netresearchgate.net By modeling the entire catalytic cycle, researchers can understand the roles of the catalyst, ligands, and additives, and identify the rate-determining and selectivity-determining steps. This insight is vital for the rational design of new and improved catalytic systems for the regioselective silylation of indoles. unimi.it
The future of this field lies in developing more accurate and computationally efficient models that can handle increasingly complex systems. The integration of machine learning with DFT calculations could lead to powerful predictive tools capable of rapidly screening potential catalysts and reaction conditions. This synergy between computational prediction and experimental validation will accelerate the discovery of new reactions and synthetic strategies involving this compound and other functionalized indoles, making the synthesis of complex molecules faster, more efficient, and more predictable.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-Bis(trimethylsilyl)-1H-indole, and how can their efficiency be optimized?
- Methodology : Synthesis typically involves silylation of indole derivatives using trimethylsilyl chloride under inert conditions. Optimization can include varying catalysts (e.g., Lewis acids like AlCl₃), reaction temperatures (0–25°C), and stoichiometric ratios of reagents. Purity is enhanced via column chromatography with hexane/ethyl acetate gradients .
- Key Considerations : Monitor reaction progress via TLC or GC-MS to minimize byproducts. Steric hindrance from trimethylsilyl groups may slow reaction kinetics, necessitating extended reaction times .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Recommended Techniques :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to resolve signals from aromatic protons and trimethylsilyl groups (δ ~0.1–0.3 ppm) .
- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M]⁺ at m/z 261) and fragmentation patterns .
- FT-IR : Identify C-Si stretching vibrations (~1250 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .
Advanced Research Questions
Q. How does the steric bulk of trimethylsilyl groups influence the reactivity of this compound in cross-coupling reactions?
- Experimental Design : Compare reactivity with non-silylated indole analogs in Pd-catalyzed Suzuki or Buchwald-Hartwig reactions. Monitor yields and reaction rates via HPLC.
- Findings : Steric hindrance from trimethylsilyl groups reduces nucleophilicity at the indole C3 position, suppressing undesired side reactions but requiring higher catalyst loadings for coupling efficiency .
- Data Contradictions : Conflicting reports on regioselectivity may arise from solvent polarity effects (e.g., DMF vs. THF) or ligand choice (e.g., PPh₃ vs. XPhos) .
Q. What strategies resolve discrepancies in NMR data for this compound across different solvents?
- Methodology :
- Use quantitative NMR (qNMR) with internal standards (e.g., acetanilide) to calibrate chemical shifts and quantify impurities .
- Compare solvent effects by repeating experiments in CDCl₃, DMSO-d₆, and acetone-d₆ to assess hydrogen bonding or aggregation phenomena .
Q. How does the electronic environment of this compound affect its stability under oxidative or photolytic conditions?
- Experimental Design : Expose the compound to UV light (254 nm) or oxidizing agents (e.g., H₂O₂) and monitor degradation via UV-Vis spectroscopy or LC-MS.
- Findings : Trimethylsilyl groups enhance photostability by delocalizing electron density, but prolonged UV exposure induces Si-C bond cleavage, forming silanol byproducts .
- Mitigation : Store samples in amber vials at –20°C under inert gas to prevent degradation .
Methodological Notes
- Synthesis Optimization : For scale-up, replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) to improve yield .
- Analytical Cross-Validation : Combine XRD (for crystalline samples) and 2D NMR (COSY, HSQC) to resolve structural ambiguities .
- Safety Protocols : Handle trimethylsilyl reagents under fume hoods due to volatility and potential respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
